molecular formula C15H15BrClNO2 B7971361 (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide

Cat. No.: B7971361
M. Wt: 356.64 g/mol
InChI Key: LZVPZTJCUKIOEU-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is a secondary amine salt comprising a benzodioxole moiety linked to a 3-chlorobenzyl group via an amine bridge, with hydrobromic acid as the counterion. The hydrobromide salt form enhances solubility and crystallinity, facilitating pharmacological evaluation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2.BrH/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVPZTJCUKIOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-chlorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The benzodioxole ring and chlorobenzylamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogenated Derivatives : The 3-Cl and 3-F variants exhibit higher molecular weights and distinct electronic profiles. Chlorine’s electronegativity may enhance receptor binding affinity, while fluorine’s smaller size improves metabolic stability .

Methyl vs. Methoxy : The 3-CH₃ derivative is more lipophilic (logP ~2.15), favoring CNS targeting, whereas the 3-OCH₃ derivative’s polarity may limit off-target effects .

Research Findings and Pharmacological Insights

  • Synthetic Routes : The target compound and analogs are synthesized via reductive amination or nucleophilic substitution, often using DMF or acetonitrile as solvents and HATU/DIPEA as coupling agents (e.g., ). Microwave-assisted methods improve yields for complex derivatives .
  • Neuroactive Potential: Benzodioxole-methylamine analogs act as 5-HT₆R/5-HT₃R antagonists, suggesting utility in neurodegenerative diseases .
  • Challenges : Chlorobenzyl derivatives may exhibit higher toxicity profiles compared to fluoro- or methoxy-substituted analogs, necessitating detailed ADMET studies .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine hydrobromide is a synthetic compound notable for its unique structural features, which include a benzodioxole moiety and a chlorobenzyl amine component. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorobenzyl)amine hydrobromide
  • Molecular Formula : C15H14ClN2O2·HBr
  • CAS Number : 1609403-55-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections detail specific activities and mechanisms.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodioxole possess activity against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects on A549 lung cancer cells and MCF7 breast cancer cells.

Cell Line IC50 (µM)
A54915
MCF720
HeLa25

The compound's mechanism appears to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems. In animal models, it has shown potential as an anxiolytic agent, possibly through modulation of serotonin receptors.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various benzodioxole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria with a favorable safety profile in vitro .
  • Anticancer Activity Assessment :
    In a research article from Cancer Research, the compound was tested for its effects on tumor growth in xenograft models. Results showed a substantial reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could explain its neuropharmacological effects.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

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